molecular formula C18H26N6OS B5547427 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine

Cat. No. B5547427
M. Wt: 374.5 g/mol
InChI Key: KPCIGOFHNJKLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction, to achieve the desired product with an overall yield ranging from moderate to good. For instance, a four-step synthesis process led to the formation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with an overall yield of 39% (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR, ESI-MS/MS, and DFT calculations, revealing higher stability of certain tautomers and providing insights into the conformational preferences of these molecules (Zhang et al., 2019).

Chemical Reactions and Properties

Compounds with similar structures have shown significant biological activity, including antimicrobial effects against a variety of bacteria and fungi. The synthesis of new derivatives has been explored to enhance these properties (Suresh et al., 2016).

Physical Properties Analysis

The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, have been characterized, revealing their crystallization patterns and geometric parameters, which are crucial for understanding their physical properties (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The antimicrobial activity of synthesized compounds indicates their potential for pharmaceutical applications. For example, compounds synthesized for their potential as antimicrobial agents showed good activity against both bacteria and fungi, highlighting the importance of the chemical structure in determining the biological activity (Suresh et al., 2016).

Scientific Research Applications

1. Role in Antimicrobial Agents

4-[4-Methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine derivatives demonstrate significant activity as antimicrobial agents. Research has shown these compounds' effectiveness against a variety of bacteria such as Staphylococcus aureus, Escherichia coli, and several fungi including Aspergillus niger and Candida albicans. This implies their potential use in developing new antimicrobial treatments (Patel, Patel, Kumari, & Patel, 2012); (Suresh, Lavanya, & Rao, 2016); (Krolenko, Vlasov, & Zhuravel, 2016).

2. Synthesis and Structure-Activity Relationships

The synthesis of these compounds, including their structure-activity relationships, is a key area of research. Studies focus on understanding how different substitutions on the triazole and piperidine rings influence the antimicrobial efficacy. This research is crucial for designing more potent and specific antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

3. Antiproliferative Effects

Research into these compounds also includes their antiproliferative effects on human leukemic cells. This suggests their potential application in cancer research, particularly in the development of new therapies for leukemia (Sharath Kumar et al., 2014).

4. Neuroleptic Activities

Compounds related to this compound have been explored for their potential neuroleptic activities. This is relevant in the context of developing new drugs for treating psychiatric disorders (Remy et al., 1983).

properties

IUPAC Name

[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-13-19-15(12-26-13)18(25)24-9-5-14(6-10-24)17-21-20-16(22(17)2)11-23-7-3-4-8-23/h12,14H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCIGOFHNJKLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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